7-chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Description
Properties
IUPAC Name |
7-chloro-3-[(3-fluorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O2S2/c15-10-4-5-12-13(7-10)22(19,20)18-14(17-12)21-8-9-2-1-3-11(16)6-9/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWNWRAKENEQNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide with 3-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact .
Chemical Reactions Analysis
7-chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways . For example, it may inhibit the activity of certain enzymes involved in metabolic processes, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Table 1: Key Structural and Functional Comparisons
Functional and Pharmacological Insights
Substituent Position and Activity :
- 3-Position : The 3-((3-fluorobenzyl)thio) group in the target compound contrasts with methyl (IDRA-21) or pyridyl substituents. Bulkier groups like benzylthio may enhance lipophilicity and membrane permeability but reduce metabolic stability compared to smaller groups .
- 5-Position : Furyl substituents (e.g., in Citti et al.’s compound) improve AMPA-PAM activity, suggesting that aromaticity at this position enhances receptor binding .
Core Heterocycle Modifications: Thieno[3,2-e] analogues (e.g., compound 24 in ) exhibit comparable AMPA receptor activity to benzo-fused derivatives but with improved oral efficacy, highlighting the role of sulfur positioning in bioavailability . Pyrido[4,3-e] derivatives () show reduced tuberculostatic activity but retain anticancer effects, indicating core structure influences target selectivity .
Biological Target Selectivity: Benzo[e] derivatives (e.g., IDRA-21) are potent AMPA-PAMs, while pyrido and thieno analogues show divergent effects on potassium channels (KATP) or PI3Kδ inhibition .
Pharmacokinetic and Metabolic Considerations
- Metabolic Stability : 3-Fluorobenzylthio substituents may slow oxidative metabolism compared to methyl groups, as seen in IDRA-21’s rapid racemization .
- Selectivity vs. Toxicity: Quinazolinone-derived PI3Kδ inhibitors () exhibit higher potency than benzo[e]thiadiazines but lack isoform selectivity, whereas thiadiazines like 15b show >21-fold selectivity over PI3Kγ .
Biological Activity
7-Chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a synthetic compound belonging to the class of benzothiadiazine derivatives. This compound exhibits a unique structural framework characterized by a thiadiazine core fused with a benzene ring. Its potential biological activities make it a subject of interest in medicinal chemistry.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.
Antimicrobial Activity
Research has indicated that benzothiadiazine derivatives possess significant antimicrobial properties. For instance, compounds similar to 7-chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine have shown efficacy against various bacterial strains. In vitro studies demonstrated that these compounds exhibit inhibitory effects on pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Studies have highlighted the potential anticancer effects of this compound through various mechanisms:
- Cell Proliferation Inhibition : It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating significant potency.
- Mechanism of Action : The anticancer activity is believed to involve the disruption of microtubule dynamics and induction of apoptosis in cancer cells.
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties:
- Alkaline Phosphatase Inhibition : Studies have reported that compounds in this class can inhibit tissue-nonspecific alkaline phosphatase (h-TNAP), which is linked to various malignancies.
- Aromatase Inhibition : Certain derivatives have shown promising results in inhibiting the aromatase enzyme, which is crucial in estrogen biosynthesis, making them potential candidates for hormone-dependent cancers.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Evaluated the antimicrobial activity against Candida species; compounds showed higher potency compared to conventional antifungals like ketoconazole. |
| Study 2 | Investigated anticancer effects on MCF-7 cells; demonstrated an IC50 value of less than 20 µM for selected derivatives. |
| Study 3 | Assessed enzyme inhibition; found significant inhibition of h-TNAP with selectivity over normal cell lines. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 7-chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions. Key steps include:
- Thioether formation : Reacting a benzothiadiazine precursor with 3-fluorobenzyl thiol under inert atmosphere using a base like triethylamine.
- Oxidation : Treating intermediates with oxidizing agents (e.g., hydrogen peroxide or m-CPBA) to form sulfone groups.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.
- Characterization : Confirmation via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .
Q. How can researchers assess the stability of this compound under laboratory storage conditions?
- Methodological Answer : Stability testing should include:
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Photostability : Exposure to UV light (e.g., 365 nm) in a controlled chamber, with HPLC monitoring of degradation products.
- Hygroscopicity : Dynamic vapor sorption (DVS) analysis to evaluate moisture sensitivity.
- Long-term storage : Store in amber vials at -20°C under argon to prevent oxidation and hydrolysis. Evidence suggests stability under dry, inert conditions .
Q. What analytical techniques are critical for structural elucidation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substitution patterns and detect impurities.
- Mass Spectrometry (MS) : HRMS for molecular formula verification.
- X-ray crystallography : Single-crystal analysis resolves stereochemistry and validates bond lengths/angles (critical for analogs in and ).
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection to quantify purity and identify co-eluting contaminants .
Advanced Research Questions
Q. How can contradictions in toxicological data be addressed when designing in vitro assays?
- Methodological Answer :
- Data gaps : Existing safety data sheets (SDS) lack detailed toxicity profiles (e.g., acute toxicity, skin/eye irritation) .
- Mitigation strategies :
- Conduct tiered testing: Start with zebrafish embryo toxicity (ZFET) assays for acute toxicity screening.
- Use 3D human skin models (EpiDerm™) for irritation potential.
- Validate findings with parallel in silico tools (e.g., OECD QSAR Toolbox) to predict endpoints like LC50 .
Q. What experimental approaches are recommended for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace 3-fluorobenzyl with other aryl groups) and compare biological activity.
- Biological assays :
- Enzyme inhibition assays (e.g., kinase or protease targets) to quantify IC50 values.
- Cellular viability assays (MTT or CellTiter-Glo®) in disease-relevant cell lines.
- Computational modeling : Molecular docking (AutoDock Vina) and molecular dynamics simulations to correlate structural features with activity trends .
Q. How can researchers evaluate the ecological impact of this compound given limited environmental data?
- Methodological Answer :
- Persistence testing : Use OECD 301B (Ready Biodegradability Test) to assess mineralization in aqueous systems.
- Bioaccumulation potential : Measure log (octanol-water partition coefficient) via shake-flask method; values >3 indicate high bioaccumulation risk.
- Mobility in soil : Batch sorption experiments with varying soil types (e.g., loam, clay) to determine (distribution coefficient).
- Tiered risk assessment : Apply the European Union’s PBT/vPvB framework if initial data suggest hazards .
Q. What strategies optimize reaction yields in large-scale synthesis while minimizing hazardous byproducts?
- Methodological Answer :
- Process intensification : Use microwave-assisted synthesis to reduce reaction time and improve selectivity.
- Green chemistry principles : Replace volatile solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) or ethyl acetate.
- Byproduct analysis : Employ LC-MS to identify and quantify impurities; optimize quenching steps (e.g., controlled addition of aqueous NaHCO3) to neutralize acidic byproducts .
Data Contradiction and Validation
Q. How should researchers reconcile discrepancies in reported biological activity across studies?
- Methodological Answer :
- Meta-analysis : Systematically compare assay conditions (e.g., cell line origins, incubation times) from independent studies.
- Standardization : Adopt CLSI guidelines for antimicrobial testing or NIH recommendations for cytotoxicity assays.
- Orthogonal validation : Confirm activity using alternative methods (e.g., SPR for binding affinity if IC50 values vary in enzymatic assays) .
Advanced Structural Analysis
Q. What crystallographic techniques resolve disorder in the benzothiadiazine ring system?
- Methodological Answer :
- Single-crystal X-ray diffraction : Collect high-resolution data (≤0.8 Å) at low temperature (100 K) to reduce thermal motion artifacts.
- Disorder modeling : Use SHELXL’s PART instruction to refine split positions for disordered atoms, with occupancy factors constrained to sum to 1.
- Validation tools : Check CIF files with PLATON/CHECKCIF to ensure geometric plausibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
